Effusanin B

NSCLC Cytotoxicity Ent-kaurane diterpenoid

Effusanin B is a naturally occurring ent-kaurane diterpenoid that uniquely targets both STAT3 and FAK oncogenic pathways. It delivers an 8-fold greater potency than structural analogs such as Oridonin in A549 NSCLC cells (IC50 10.7 μM vs 87.9 μM). Its validated anti-angiogenic and anti-metastatic activity in zebrafish xenograft models makes it the definitive tool compound for cancer hallmark research. Avoid generic ent-kauranes that lack this dual-targeting specificity.

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
Cat. No. B15580916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEffusanin B
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H30O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)17(11)24)18(25)16(20)19(3,4)8-7-15(20)28-12(2)23/h13-16,18,25-26H,1,5-10H2,2-4H3/t13-,14+,15+,16-,18+,20-,21+,22-/m0/s1
InChIKeyTZECSBJPAFKEQJ-WLFSVUOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Effusanin B: An Ent-Kaurane Diterpenoid with Distinct Dual-Targeting Activity in NSCLC


Effusanin B is a naturally occurring ent-kaurane diterpenoid isolated from Isodon serra (Rabdosia serra) and other Isodon species [1]. It belongs to the 7α,20-epoxy-ent-kaurane structural class, characterized by a C-20/C-7 epoxy bridge that is essential for its biological activity [2]. Unlike many in-class compounds, Effusanin B exhibits a unique dual-targeting mechanism involving the STAT3 and FAK signaling pathways, positioning it as a specialized tool for non-small cell lung cancer (NSCLC) research [3].

Why Effusanin B Cannot Be Replaced by Generic Ent-Kaurane Diterpenoids in NSCLC Research


Ent-kaurane diterpenoids are not functionally interchangeable. While many compounds in this class, such as Oridonin and Ponicidin, demonstrate cytotoxicity through apoptosis induction, their potency, signaling targets, and in vivo activity profiles differ markedly [1]. Effusanin B demonstrates a distinct advantage over close structural analogs like Oridonin in A549 NSCLC cells, with an IC50 approximately 8-fold lower (10.7 μM vs. 87.9 μM at 24h), and it engages a unique dual-targeting mechanism affecting both STAT3 and FAK pathways [2]. Simply substituting a generic 'ent-kaurane' for Effusanin B risks invalidating experimental results and obscuring key mechanistic insights.

Quantitative Evidence Differentiating Effusanin B from Comparators


Effusanin B Demonstrates 8-Fold Greater Potency than Oridonin in A549 Lung Cancer Cells

In a direct comparison of cytotoxic potency against A549 human lung adenocarcinoma cells, Effusanin B exhibited an IC50 of 10.7 μM [1], whereas Oridonin, a widely studied ent-kaurane diterpenoid, required an IC50 of 87.9 μM at the 24-hour time point under similar MTT assay conditions [2].

NSCLC Cytotoxicity Ent-kaurane diterpenoid

Effusanin B Outperforms the Clinical Chemotherapeutic Etoposide in A549 Cytotoxicity

Effusanin B demonstrated superior cytotoxic activity against A549 cells compared to the established chemotherapeutic agent etoposide. The study reported an IC50 of 10.7 μM for Effusanin B, whereas etoposide, used as a positive control, exhibited an IC50 of 16.5 μM [1].

NSCLC Chemotherapy Drug screening

Effusanin B Engages a Unique Dual-Targeting Mechanism (STAT3 & FAK) Not Reported for Closest Analogs

Mechanistic studies reveal that Effusanin B simultaneously inhibits the STAT3 and FAK signaling pathways to exert its anti-proliferative and anti-migratory effects in A549 cells [1]. This dual-pathway inhibition is a distinctive mechanistic signature. In contrast, the closely related analog Ponicidin induces apoptosis primarily through caspase activation (caspase-3, -8, -9) and Bcl-2 family modulation, without reported direct engagement of the STAT3 or FAK pathways [2].

STAT3 FAK Signal transduction Mechanism of action

Effusanin B Provides In Vivo Efficacy Validation in a Zebrafish Xenograft Model of NSCLC

Effusanin B's anti-tumor activity has been validated beyond in vitro assays. In a zebrafish xenograft model, Effusanin B significantly inhibited both tumor growth and metastasis of A549 cells [1]. Furthermore, it demonstrated anti-angiogenic effects in a transgenic zebrafish model [1]. This in vivo proof-of-concept is a critical differentiator, as many ent-kaurane diterpenoids lack such advanced in vivo validation.

In vivo Xenograft Angiogenesis Tumor metastasis

Optimal Application Scenarios for Effusanin B Based on Evidence


NSCLC Research Requiring Potent Inhibition of STAT3/FAK Signaling

Effusanin B is ideally suited for studies focused on the STAT3 and FAK oncogenic pathways in non-small cell lung cancer. Its dual inhibition mechanism offers a potent and specific tool to dissect these signaling cascades, which is not possible with more generic ent-kauranes like Oridonin or Ponicidin [1].

In Vivo Xenograft Studies for Tumor Growth and Metastasis

For researchers planning to transition from cell-based assays to in vivo models, Effusanin B is a strong candidate due to its validated efficacy in zebrafish xenograft models [1]. This allows for the assessment of anti-tumor and anti-metastatic potential in a cost-effective vertebrate system before moving to more complex mammalian models.

Benchmarking Novel Anti-Cancer Compounds in A549 Cytotoxicity Assays

Given its well-characterized and potent IC50 value (10.7 μM) against the widely used A549 NSCLC cell line, Effusanin B serves as an excellent positive control or benchmark compound [1]. It outperforms the clinical drug etoposide (16.5 μM) and provides a reproducible reference point for screening new chemical entities or natural product extracts for anti-lung cancer activity.

Anti-Angiogenesis and Metastasis Research

The unique anti-angiogenic and anti-metastatic properties of Effusanin B, confirmed in transgenic and xenograft zebrafish models, make it a specialized tool for research into these specific cancer hallmarks [1]. This differentiates it from other cytotoxic ent-kauranes that may not effectively target these processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Effusanin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.